![molecular formula C12H18N2Si B13717296 1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. The compound features a cyclobutyl group attached to a pyrazole ring, with a trimethylsilyl-ethynyl substituent. This combination of functional groups imparts distinct chemical properties to the molecule, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides.
Attachment of the Trimethylsilyl-Ethynyl Group:
Chemical Reactions Analysis
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes.
Scientific Research Applications
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The trimethylsilyl-ethynyl group plays a crucial role in these interactions, as it can form covalent bonds with nucleophilic residues in the target molecules. This binding can lead to the inhibition or activation of enzymatic pathways, depending on the specific target .
Comparison with Similar Compounds
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole can be compared with other similar compounds, such as:
1-Cyclobutyl-4-ethynylpyrazole: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
1-Cyclobutyl-4-(trimethylsilyl)pyrazole:
1-Cyclobutyl-4-[(trimethylsilyl)methyl]pyrazole: Contains a methyl group instead of an ethynyl group, leading to variations in its reactivity and interactions.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H18N2Si |
|---|---|
Molecular Weight |
218.37 g/mol |
IUPAC Name |
2-(1-cyclobutylpyrazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H18N2Si/c1-15(2,3)8-7-11-9-13-14(10-11)12-5-4-6-12/h9-10,12H,4-6H2,1-3H3 |
InChI Key |
DWXBXADLBIRTCR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN(N=C1)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


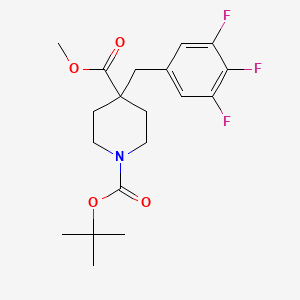
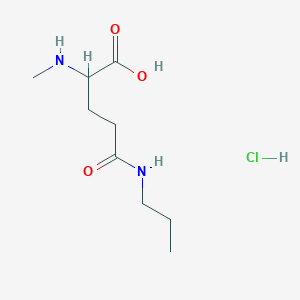
![2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)
![[(4R,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13717231.png)
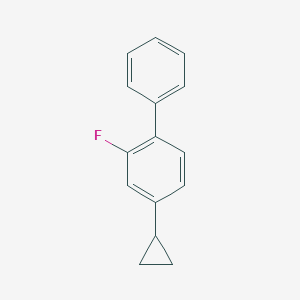
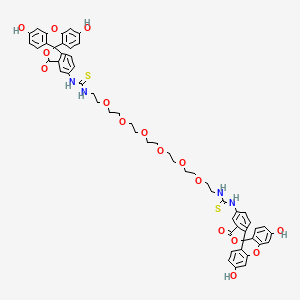
![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)
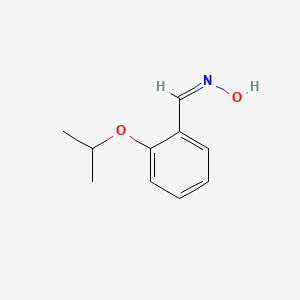
![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)
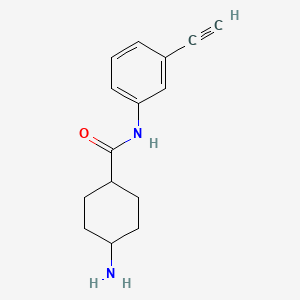
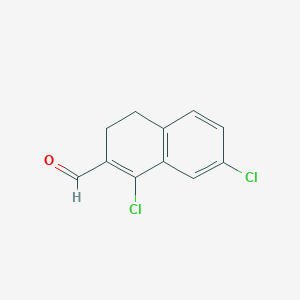
![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)
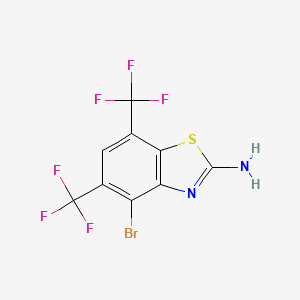
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)
